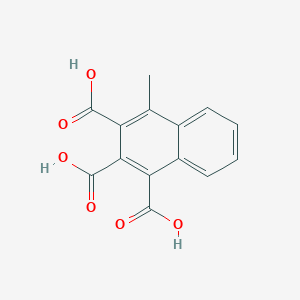
4-Methylnaphthalene-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnaphthalene-1,2,3-tricarboxylic acid is an organic compound belonging to the class of tricarboxylic acids It is characterized by the presence of three carboxyl functional groups (-COOH) attached to a naphthalene ring, with a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnaphthalene-1,2,3-tricarboxylic acid typically involves multi-step organic reactions. One common method is the oxidation of 4-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate carboxylic acids, which are further oxidized to yield the tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts may also be employed to enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylnaphthalene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
Oxidation Products: Quinones, carboxylic acid derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Halogenated naphthalenes, nitro-naphthalenes
Applications De Recherche Scientifique
4-Methylnaphthalene-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-Methylnaphthalene-1,2,3-tricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of multiple carboxyl groups allows for strong interactions with metal ions and other polar molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: Another tricarboxylic acid with three carboxyl groups, widely known for its role in the citric acid cycle.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Tricarballylic Acid: A tricarboxylic acid with a different carbon skeleton, used in various biochemical studies.
Uniqueness
4-Methylnaphthalene-1,2,3-tricarboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties compared to other tricarboxylic acids. The presence of the methyl group at the 4-position further differentiates it, affecting its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
117617-77-3 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
4-methylnaphthalene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H10O6/c1-6-7-4-2-3-5-8(7)10(13(17)18)11(14(19)20)9(6)12(15)16/h2-5H,1H3,(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
NHLOGIGYIZDFGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=CC=CC=C12)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)

![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
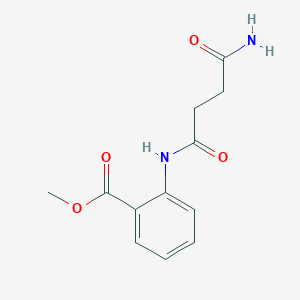
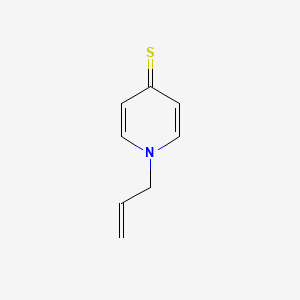
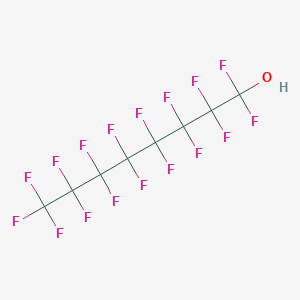
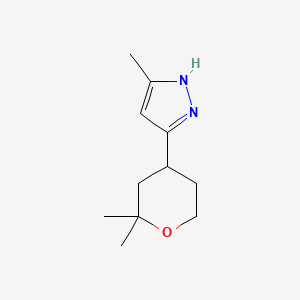
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
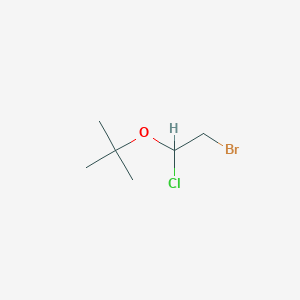
![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
